9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE
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Overview
Description
9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with a molecular formula of C27H21NO7S2 This compound is known for its unique structural features, which include a fluorene backbone substituted with hydroxyimino and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and sulfonamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
BIS (4-METHYLPHENYL) 9- (HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE: Shares a similar fluorene backbone with hydroxyimino and sulfonamide groups.
2-(4-METHYLSULFONYLPHENYL) INDOLE DERIVATIVES: Contains similar sulfonamide groups and exhibits comparable biological activities.
Uniqueness
9-(HYDROXYIMINO)-N2,N7-BIS(4-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and biological properties. Its combination of hydroxyimino and sulfonamide groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(4-methylphenyl)fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-17-3-7-19(8-4-17)29-36(32,33)21-11-13-23-24-14-12-22(16-26(24)27(28-31)25(23)15-21)37(34,35)30-20-9-5-18(2)6-10-20/h3-16,29-31H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTSRKPJUCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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